4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)-
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Overview
Description
4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.
Substitution: Various substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinecarboxylic acid derivatives with different substituents.
- Compounds with similar thioether and methoxy functional groups.
Uniqueness
4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- (CAS: 25818-48-8) is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O3S2, with a molecular weight of approximately 308.38 g/mol. The structure includes a pyrimidine ring with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit diverse biological activities, including:
- Anticancer Effects : Certain pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the pyrimidine structure can enhance antitumor efficacy .
- Anti-inflammatory Properties : Pyrimidine derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies report IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs .
- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives possess antimicrobial properties, potentially serving as leads for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-pyrimidinecarboxylic acid derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability .
- Positioning of Functional Groups : Variations in the positioning of methylthio and methoxy groups significantly affect the compound's binding affinity to target enzymes and receptors, altering its pharmacological profile .
Case Studies
- Anticancer Activity : A study evaluating a series of pyrimidine derivatives found that modifications at the 5-position significantly increased potency against A431 vulvar epidermal carcinoma cells. The lead compound exhibited an IC50 value in the low micromolar range, indicating strong anticancer potential .
- Anti-inflammatory Action : Another research article reported that a related pyrimidine derivative suppressed COX-2 activity with an IC50 value of 0.04 μmol, demonstrating comparable efficacy to celecoxib, a standard anti-inflammatory medication .
- Antimicrobial Evaluation : In vitro assays conducted on various bacterial strains showed that specific pyrimidine derivatives exhibited significant antimicrobial activity, suggesting their potential use in treating bacterial infections .
Data Tables
Properties
CAS No. |
25818-48-8 |
---|---|
Molecular Formula |
C13H12N2O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S2/c1-18-8-3-5-9(6-4-8)20-10-7-14-13(19-2)15-11(10)12(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
ZGTVERZVINWYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)O)SC |
Origin of Product |
United States |
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